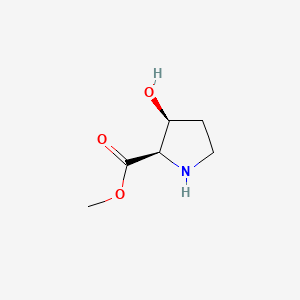

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Description

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a hydroxyl group at position 3 and a methyl ester at position 2. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol, and it is identified by CAS number 1844898-16-3 . The compound is typically stored at 2–8°C under an inert atmosphere to maintain stability . It is used exclusively for research purposes, with a purity exceeding 97% as confirmed by analytical certificates .

Properties

IUPAC Name |

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYEFZGORKEBX-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665344 | |

| Record name | Methyl (3S)-3-hydroxy-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405165-00-6 | |

| Record name | Methyl (3S)-3-hydroxy-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Enzymatic Reduction

The keto-proline precursor, methyl 1-(tert-butoxycarbonyl)-3-oxopyrrolidine-2-carboxylate (22a) , serves as the starting material. Its reduction employs immobilized Saccharomyces cerevisiae (Bakers’ yeast) in a sugar-rich aqueous medium. Key steps include:

-

Immobilization : Sodium alginate (2 g) forms a gel in water (400 mL) at 50°C, combined with dried yeast (24 g) and calcium chloride (6% w/v) to create stable globules.

-

Reduction Conditions : The substrate (4.0 g, 16.5 mmol) is stirred with yeast at 34°C for 24 hours, yielding (2R,3S)-3-hydroxyproline esters (23a/b) with high enantiomeric excess (ee >95%).

Table 1: Yeast Reduction Optimization

Protecting Group Manipulation

The 3-hydroxy group is protected as a methoxymethyl (MOM) ether to prevent undesired side reactions during subsequent steps:

-

MOM Protection : Treatment of 23a with chloromethyl methyl ether (3.5 mL, 45.7 mmol) and N,N-diisopropylethylamine (4.0 mL) in dichloromethane yields 24a (95% purity).

-

Deprotection : Acidic hydrolysis (methanolic HCl, 65°C) removes the MOM group, regenerating the hydroxyl functionality.

Chemical Synthesis from (S)-Pyroglutamic Acid

Epoxide Ring-Opening Strategy

(S)-Pyroglutamic acid is transformed into meso-cyclohexadiene epoxide, which undergoes asymmetric ring-opening to install the 1S,5S stereocenters. Critical steps include:

Table 2: Key Reaction Parameters for Pyroglutamic Acid Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Epoxide Formation | VO(acac)₂, TBHP | 65 | 90 |

| Lactamization | RuO₄, NaIO₄ | 72 | 95 |

| Esterification | CH₂N₂, MeOH | 85 | 97 |

Stereochemical Control

The (2R,3S) configuration is ensured through:

-

Chiral Auxiliaries : Use of (S)-pyroglutamic acid inherently dictates the stereochemical outcome at C2 and C3.

-

Catalytic Asymmetric Induction : Jacobsen’s hydrolytic kinetic resolution (HKR) catalysts enhance ee during epoxide ring-opening.

Comparative Analysis of Methods

Efficiency and Scalability

-

Yeast Reduction : Advantages include low cost and high stereoselectivity, but scalability is limited by batch-dependent yeast activity and lengthy reaction times.

-

Chemical Synthesis : Higher yields (72–85%) and reproducibility make this route suitable for industrial-scale production, albeit with higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate Hydrochloride

The enantiomer, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 757961-41-4 ), shares the same molecular formula and weight but exhibits inverted stereochemistry. This difference can significantly impact biological activity and receptor interactions. Safety data for this enantiomer include hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Racemic Ethyl Ester Analog

rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (C₇H₁₄ClNO₃, MW 195.65 g/mol) differs by having an ethyl ester group instead of a methyl ester. The racemic mixture introduces additional complexity in chiral resolution processes compared to the enantiomerically pure target compound .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This compound (CAS 42346-68-9 ) replaces the hydroxyl group with a ketone at position 5, altering its reactivity and hydrogen-bonding capacity. It is supplied at 100% concentration and requires careful handling due to its high purity .

Piperidine-Based Analogs

Complex Pyrrolidine Derivatives

Compounds like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (C₂₂H₂₂F₃N₃O₅ , MW 466 g/mol) incorporate bulky substituents (e.g., benzodioxol and trifluoromethyl groups), which enhance steric hindrance and alter pharmacokinetic properties compared to the simpler target molecule .

Comparative Data Table

Biological Activity

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant biological activity due to its unique structural features, including a hydroxyl group and a carboxylate ester. This compound is part of the pyrrolidine family and has been studied for its potential roles in various biological processes, including protein synthesis and neuroprotection.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 145.16 g/mol. Its structure includes:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Hydroxyl group : Located at the 3-position.

- Carboxylate ester : Present at the 2-position.

These features contribute to its reactivity and interactions within biological systems, influencing its pharmacological properties.

1. Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thus protecting cells from damage.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. Its structural similarity to neurotransmitters allows it to interact with neural pathways, possibly enhancing cognitive functions or providing protection against neuronal damage.

3. Anticoagulant Properties

The compound has been noted for its anticoagulant activity, which may be beneficial in preventing thrombus formation. This property suggests potential therapeutic applications in cardiovascular diseases where blood clotting is a concern.

The mechanism through which this compound exerts its effects involves interaction with various enzymes and receptors. The stereochemistry of the compound plays a critical role in determining its binding affinity to these biological targets. For instance:

- Enzyme Inhibition : The compound may mimic natural substrates, binding to active sites on enzymes and inhibiting their activity.

- Receptor Interaction : It may modulate receptor activity, influencing signaling pathways that affect cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | Hydroxyl at 4-position | Varying antioxidant properties |

| (S)-N-Methylproline | Methyl substitution on nitrogen | Neurotransmitter modulation |

| (R)-Proline | Naturally occurring amino acid | Protein synthesis |

The differences in stereochemistry and functional groups among these compounds highlight the significance of chirality in determining their biological activities.

Case Studies

Recent studies have explored the potential therapeutic applications of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound improved cognitive function and reduced neuroinflammation in rodent models of Alzheimer’s disease.

- Cardiovascular Health : Another investigation found that the compound effectively reduced thrombus formation in vivo, suggesting its utility as an anticoagulant agent.

Q & A

Q. What are the key synthetic methodologies for (2R,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step organic reactions, including cyclization of pyrrolidine precursors and stereoselective functionalization. Critical steps include:

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .

- Coupling reactions : Activation of carboxylic acids with reagents like DCC or EDC in solvents such as DMF or DCM to form esters or amides .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensure the (2R,3S) configuration. For example, enantiopure starting materials or chiral chromatography are employed to isolate the desired stereoisomer .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- X-ray crystallography : Provides unambiguous confirmation of absolute stereochemistry and hydrogen-bonding networks (e.g., orthorhombic crystal system, space group P2₁2₁2₁, with unit cell parameters a = 9.1809 Å, b = 9.2384 Å, c = 18.577 Å) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemical features, with hydroxyl and carboxylate protons showing distinct coupling patterns .

- HPLC/MS : Validates purity and monitors reaction intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .

- Temperature control : Low temperatures (−20°C to 0°C) stabilize reactive intermediates, such as activated esters, during coupling steps .

- Catalyst screening : Palladium or enzymatic catalysts improve stereoselectivity in asymmetric reductions .

Q. What strategies address contradictory data in stereochemical assignments of pyrrolidine derivatives?

- Comparative crystallography : Cross-validate X-ray data with derivatives of known configuration (e.g., compare (2R,3S) vs. (2S,3R) analogs) .

- Vibrational circular dichroism (VCD) : Resolves ambiguities in solution-phase stereochemistry by correlating experimental and computed spectra .

Q. How does the hydroxyl group at C3 influence the compound’s biological activity and intermolecular interactions?

- Hydrogen bonding : The C3-OH participates in intermolecular C–H⋯O bonds, stabilizing crystal packing .

- Enzyme inhibition : The hydroxyl group mimics transition states in glycosidase or protease active sites, making it a scaffold for inhibitor design .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Models transition states for stereoselective reactions (e.g., ring-opening of epoxides) .

- Molecular docking : Predicts binding affinities to biological targets like proteases or GPCRs .

Methodological Guidance

Q. What are best practices for handling and storing this compound hydrochloride?

- Storage : Store at −80°C for long-term stability (up to 6 months) or −20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .

- Solubility : Prepare stock solutions in DMSO (10 mM) with brief sonication at 37°C to ensure homogeneity .

Q. How can researchers resolve discrepancies in reported synthetic routes for related pyrrolidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.